tert-Butyl (3-isocyanatophenyl)carbamate
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Overview
Description
tert-Butyl N-(3-isocyanatophenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable protecting group that can be easily removed under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-isocyanatophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-isocyanatophenyl derivatives. The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane . The reaction conditions are mild, often conducted at room temperature, making it a convenient method for the preparation of this compound.
Industrial Production Methods: Industrial production of tert-butyl N-(3-isocyanatophenyl)carbamate follows similar synthetic routes but on a larger scale. The use of palladium-catalyzed cross-coupling reactions is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(3-isocyanatophenyl)carbamate can undergo oxidation reactions, although specific conditions and reagents for such reactions are not commonly reported.
Reduction: Reduction reactions involving this compound are also not widely documented.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl ring.
Reduction: Reduced forms of the carbamate.
Substitution: Ureas and other substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(3-isocyanatophenyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be easily installed and removed under mild conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: The compound is used in the synthesis of various biologically active molecules. Its stability and ease of removal make it suitable for use in the preparation of pharmaceuticals and other biologically relevant compounds .
Industry: In industrial applications, tert-butyl N-(3-isocyanatophenyl)carbamate is used in the production of polymers and other materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-isocyanatophenyl)carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The isocyanate group can react with nucleophiles, forming stable urea derivatives. The removal of the tert-butyl group is typically achieved through acid-catalyzed hydrolysis, leading to the formation of the free amine .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines, similar to tert-butyl N-(3-isocyanatophenyl)carbamate.
Carboxybenzyl (CBz) carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by amine bases.
Uniqueness: tert-Butyl N-(3-isocyanatophenyl)carbamate is unique due to its combination of the tert-butyl and isocyanate groups, providing both stability and reactivity. This makes it particularly useful in complex organic syntheses where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C12H14N2O3 |
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Molecular Weight |
234.25 g/mol |
IUPAC Name |
tert-butyl N-(3-isocyanatophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(7-10)13-8-15/h4-7H,1-3H3,(H,14,16) |
InChI Key |
IXWWBXWFZOBXFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=C=O |
Origin of Product |
United States |
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